molecular formula C14H23ClN2 B5832150 N-[(2-chlorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine

N-[(2-chlorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine

Cat. No.: B5832150
M. Wt: 254.80 g/mol
InChI Key: FOTHKOAHHQFSGH-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine is an organic compound with the chemical formula C13H21ClN2 It is a colorless liquid with a pungent odor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine typically involves the reaction of 2-chlorobenzyl chloride with N,N-diethyl-N-methyl-1,2-diaminoethane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[(2-chlorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ketamine: 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol.

    N-(2-chlorophenyl)-N-methylamine: A related compound with similar structural features.

Uniqueness

N-[(2-chlorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN2/c1-4-17(5-2)11-10-16(3)12-13-8-6-7-9-14(13)15/h6-9H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTHKOAHHQFSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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